molecular formula C17H18ClFN2O4S2 B2742159 1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-(4-fluorophenyl)piperazine CAS No. 887890-81-5

1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-(4-fluorophenyl)piperazine

Cat. No. B2742159
CAS RN: 887890-81-5
M. Wt: 432.91
InChI Key: IRKSLFHCEPHHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-(4-fluorophenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CSP or N-(2-chloro-5-(methylsulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-sulfonamide. CSP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Automated Pre-column Derivatization and HPLC

A method was developed for the determination of a non-peptide oxytocin receptor antagonist in human plasma, showcasing the compound's application in analytical chemistry for bioanalytical assays. This method utilizes automated pre-column chemical derivatization, highlighting the compound's utility in enhancing the sensitivity and selectivity of fluorescence detection in liquid chromatography analyses (Kline, Kusma, & Matuszewski, 1999).

Antibacterial Activities

Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and exhibited significant antibacterial activities against various pathogens. This research underscores the compound's potential as a scaffold for developing new antibacterial agents (Wu Qi, 2014).

Synthesis and Characterization of Receptor Antagonists

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was developed, showing high affinity and selectivity for A(2B) adenosine receptors. This work illustrates the compound's role in the synthesis and pharmacological evaluation of potential therapeutics targeting adenosine receptors, with implications for treating conditions such as inflammation and cancer (Borrmann et al., 2009).

Acaricidal Activity of Phenylpiperazine Derivatives

Research into phenylpiperazine derivatives synthesized for acaricidal activity revealed that certain compounds demonstrate effective control against mites affecting agricultural crops. This application is critical for developing new pesticides with specific modes of action, providing an alternative to traditional acaricides (Suzuki, Ootaka, Onoue, & Onoue, 2021).

Novel Antidepressant Metabolism

A study on the oxidative metabolism of a novel antidepressant, Lu AA21004, involved the investigation of cytochrome P450 enzymes. This research offers insight into the drug's metabolic pathways, contributing to the understanding of its pharmacokinetics and potential drug-drug interactions (Hvenegaard et al., 2012).

properties

IUPAC Name

1-(2-chloro-5-methylsulfonylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O4S2/c1-26(22,23)15-6-7-16(18)17(12-15)27(24,25)21-10-8-20(9-11-21)14-4-2-13(19)3-5-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKSLFHCEPHHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-(4-fluorophenyl)piperazine

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